4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride
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Overview
Description
4-{6-methyl-2,6-diazaspiro[34]octan-8-yl}pyrimidin-2-amine trihydrochloride is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride involves multiple steps. One approach includes the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of hydrazine in ethanol, followed by treatment with methyl isothiocyanate and base, and finally cyclization with Raney nickel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through minimal chromatographic purifications.
Chemical Reactions Analysis
Types of Reactions
4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, methyl isothiocyanate, and Raney nickel . The reaction conditions often involve refluxing in ethanol, treatment with base, and cyclization under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 8-(8,8-difluoro-2-methyl-2,6-diazaspiro[3.4]octan-6-yl)-6-methyl-N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[3,4-d]pyrimidin-2-amine
- Other derivatives of 2,6-diazaspiro[3.4]octane
Uniqueness
4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride is unique due to its specific spirocyclic structure and the presence of both pyrimidine and diazaspiro moieties. This combination of structural features imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
2375271-15-9 |
---|---|
Molecular Formula |
C11H20Cl3N5 |
Molecular Weight |
328.7 |
Purity |
91 |
Origin of Product |
United States |
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